[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
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Overview
Description
[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is an organic compound that features a complex structure with potential applications in various scientific fields. This compound is characterized by the presence of a dimethoxyaniline group, a fluorophenyl group, and an ester linkage, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves a multi-step process:
Formation of the Intermediate: The initial step often involves the preparation of 2-(2,4-dimethoxyanilino)-2-oxoethyl chloride through the reaction of 2,4-dimethoxyaniline with oxalyl chloride under anhydrous conditions.
Esterification: The intermediate is then reacted with 3-fluorophenylacetic acid in the presence of a base such as triethylamine to form the desired ester compound. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the intermediate and final product are synthesized in controlled environments.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It serves as a precursor for the synthesis of advanced materials with specific electronic properties.
Biology
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in designing inhibitors for specific enzymes.
Medicine
Industry
Polymer Synthesis: Used in the production of specialty polymers with unique properties.
Mechanism of Action
The mechanism by which [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate exerts its effects involves:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, or signal transduction, depending on its application.
Comparison with Similar Compounds
Similar Compounds
[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-fluorophenyl)acetate: Similar structure but with a different position of the fluorine atom.
[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-chlorophenyl)acetate: Chlorine substituent instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom at the 3-position of the phenyl ring imparts unique electronic properties, influencing the compound’s reactivity and interaction with biological targets.
Dimethoxyaniline Group: This group enhances the compound’s solubility and ability to participate in hydrogen bonding, affecting its overall behavior in chemical and biological systems.
Properties
IUPAC Name |
[2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5/c1-23-14-6-7-15(16(10-14)24-2)20-17(21)11-25-18(22)9-12-4-3-5-13(19)8-12/h3-8,10H,9,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOATVCMDHGIEQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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